3,4-diethoxy-N-(2-thienylmethyl)benzamide

Descripción general

Descripción

3,4-diethoxy-N-(2-thienylmethyl)benzamide is a chemical compound with the molecular formula C16H19NO3S . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

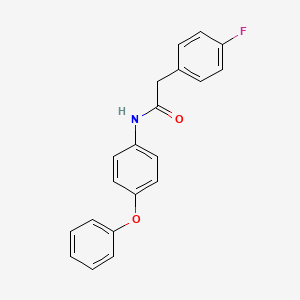

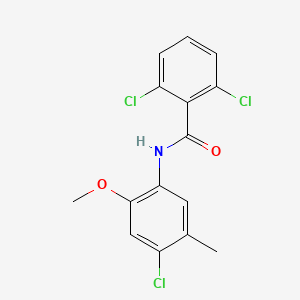

The molecular structure of 3,4-diethoxy-N-(2-thienylmethyl)benzamide consists of a benzamide core with ethoxy groups at the 3 and 4 positions and a thienylmethyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-diethoxy-N-(2-thienylmethyl)benzamide, such as its melting point, boiling point, density, and toxicity, can be found in chemical databases .Aplicaciones Científicas De Investigación

Antioxidant Activity

Benzamide compounds, including 3,4-diethoxy-N-(2-thienylmethyl)benzamide, have been found to exhibit significant antioxidant activity . They can scavenge free radicals and chelate metals, which are key processes in neutralizing oxidative stress . Some benzamide compounds have even shown more effective antioxidant activity compared to standard compounds .

Antibacterial Activity

Benzamides have demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria . This makes them valuable in the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Antiviral Agents

Benzamide derivatives have been explored as potential antiviral agents . They have shown strong antiviral activities against viruses such as Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . The compounds were found to inhibit deubiquitinase (DUB) enzymes, which play a crucial role in many viruses .

Drug Discovery

Amide compounds, including benzamides, have been used extensively in drug discovery . They are found in a wide range of commercial drugs and have been used to treat conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity .

Industrial Applications

Amide compounds are also used in various industrial sectors, including the plastic, rubber, and paper industries . They are widespread structural compounds found in potential biological molecules, natural products, synthetic intermediates, and commercial drugs .

Micro/Nanomotors

While there’s no direct evidence of 3,4-diethoxy-N-(2-thienylmethyl)benzamide being used in micro/nanomotors, it’s worth noting that micro/nanomotors have shown promise in antibacterial applications . They exhibit properties such as enhanced mass transfer and micro-mixing due to their locomotion, active cargo delivery, and targeted treatment with precise micromanipulation . This could be a potential area of exploration for the compound.

Safety and Hazards

Propiedades

IUPAC Name |

3,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-3-19-14-8-7-12(10-15(14)20-4-2)16(18)17-11-13-6-5-9-21-13/h5-10H,3-4,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWIUZXFBGKSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CS2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269121 | |

| Record name | 3,4-Diethoxy-N-(2-thienylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-(thiophen-2-ylmethyl)benzamide | |

CAS RN |

351157-84-1 | |

| Record name | 3,4-Diethoxy-N-(2-thienylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351157-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diethoxy-N-(2-thienylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)

![4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)

![1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)

![7-chloro-2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B5809034.png)

![[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B5809041.png)

![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)

![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)